molecular formula C10H11BrO3 B1280325 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane CAS No. 98015-07-7

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane

Cat. No.: B1280325
CAS No.: 98015-07-7
M. Wt: 259.1 g/mol
InChI Key: DKBDCPFMXOLYID-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Rearrangements and Synthesis

  • Wagner–Meerwein Rearrangement : The compound 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane underwent Wagner–Meerwein rearrangement in formic acid, demonstrating the compound's reactivity and potential for chemical transformations (Hasegawa et al., 1993).
  • One-Step Synthesis of Triazolones : A one-step synthesis method for 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was developed, showcasing the compound's utility in creating complex molecules (Vijaya Raj & Narayana, 2006).

Photochromic and Optical Properties

  • Photochromic Diarylethene Synthesis : The synthesis of 1-(2- methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, a compound similar in structure to 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane, demonstrated its use in creating photochromic materials with potential applications in optical recording (Ding et al., 2013).

Polymer Synthesis and Applications

  • Polymerization Behavior : The polymerization of related compounds like 2-aryl-5-methylene-1,3-dioxolan-4-ones highlighted the potential of using this compound derivatives in the field of polymer chemistry (Zeuner et al., 1995).
  • Thermal Degradation of Polymers : Research into the thermal degradation of polymers like poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] could inform the stability and degradation pathways of polymers derived from similar dioxolane compounds (Coskun et al., 1998).

Nanoparticle Formation

  • Fluorescence Emission Nanoparticles : The creation of nanoparticles from polyfluorenes, which involved compounds like (bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium, showed the potential for using similar dioxolane derivatives in the development of bright, emission-tuned nanoparticles (Fischer et al., 2013).

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBDCPFMXOLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458051
Record name 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98015-07-7
Record name 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-methoxy-benzaldehyde (45.25 g), ethylene glycol (52.22 g) and 4-toluenesulphonic acid (0.4 g) in toluene (400 mL) is heated at reflux for 5 hours using a Dean and Stark apparatus to remove water formed in the reaction. The reaction mixture is washed five times with water (500 mL) and evaporated giving 2-(2-bromo-5-methoxyphenyl)-[1,3]dioxolane (51.9 g) as a yellow liquid.
Quantity
45.25 g
Type
reactant
Reaction Step One
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52.22 g
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reactant
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400 mL
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solvent
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0.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-methoxybenzaldehyde (5.0 g, 23.2 mmol) in toluene (300 mL) was added ethanediol (2.16 g, 34.2 mmol) and p-TsOH (20 mg), whereafter the mixture was refluxed for 12 hours. The resulting mixture was cooled to room temperature, washed with NaHCO3/aq, dried (Na2SO4), and concentrated to yield 5.918 g (98%) of the sub-title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.16 g
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reactant
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300 mL
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solvent
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Quantity
20 mg
Type
catalyst
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Yield
98%

Synthesis routes and methods IV

Procedure details

To a solution of Compound 19 (50.0 g, 0.23 mol) in toluene (650 mL) were added ethylene glycol (14.2 mL, 0.26 mol) and camphorsulfonic acid (10.7 g, 46 mmol). The reaction solution was heated under reflux with a Dean-Stark trap for 6 h and then cooled to room temperature and diluted with ethyl acetate (300 mL). The resulting solution was washed with aqueous saturated sodium bicarbonate and brine, dried over sodium sulfate and concentrated in vacuo to give Compound 20 (61.5 g, quantitative) as a yellow oil: 1H NMR (CDCl3, 500 MHz) δ 7.44 (d, J=8.5 Hz, 1H), 7.15 (d, J=3.5 Hz, 1H), 6.79 (dd, J=8.5, 3.0 Hz, 1H), 6.04 (s, 1H), 4.18-4.06 (m, 4H), 3.81 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
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650 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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